Lurasidone hydrochloride Lurasidone hydrochloride Lurasidone hydrochloride is a hydrochloride obtained by reaction of lurasidone with one equivalent of hydrochloric acid. An atypical antipsychotic agent used for the treatment of schizophrenia. It has a role as a dopaminergic antagonist, a serotonergic antagonist, an adrenergic antagonist and a second generation antipsychotic. It contains a lurasidone(1+).
A thiazole derivative and atypical ANTIPSYCHOTIC AGENT that functions as a DOPAMINE D2 RECEPTOR ANTAGONIST; SEROTONIN 5-HT2 RECEPTOR ANTAGONIST, serotonin 5-HT7 receptor antagonist, and antagonist of the adrenergic α2A and α2C receptors, as well as a partial SEROTONIN 5-HT1A RECEPTOR AGONIST. It is used in the treatment of SCHIZOPHRENIA and BIPOLAR DISORDER.
See also: Lurasidone (has active moiety).
Brand Name: Vulcanchem
CAS No.: 367514-88-3
VCID: VC0007584
InChI: InChI=1S/C28H36N4O2S.ClH/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26;/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2;1H/t18-,19+,20-,21-,24+,25-;/m0./s1
SMILES: C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl
Molecular Formula: C28H37ClN4O2S
Molecular Weight: 529.1 g/mol

Lurasidone hydrochloride

CAS No.: 367514-88-3

Cat. No.: VC0007584

Molecular Formula: C28H37ClN4O2S

Molecular Weight: 529.1 g/mol

* For research use only. Not for human or veterinary use.

Lurasidone hydrochloride - 367514-88-3

CAS No. 367514-88-3
Molecular Formula C28H37ClN4O2S
Molecular Weight 529.1 g/mol
IUPAC Name (1S,2R,6S,7R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride
Standard InChI InChI=1S/C28H36N4O2S.ClH/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26;/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2;1H/t18-,19+,20-,21-,24+,25-;/m0./s1
Standard InChI Key NEKCRUIRPWNMLK-SCIYSFAVSA-N
Isomeric SMILES C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@@H]7CC[C@@H](C7)[C@H]6C5=O.Cl
SMILES C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl
Canonical SMILES C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl

Pharmacological Profile of Lurasidone Hydrochloride

Receptor Binding Affinity and Mechanism of Action

Lurasidone exhibits high antagonistic affinity for dopamine D<sub>2</sub> receptors (K<sub>i</sub> = 1.2–1.7 nM) and serotonin 5-HT<sub>2A</sub> receptors (K<sub>i</sub> = 0.5–2 nM), which underpin its antipsychotic and antidepressant effects . Notably, it acts as a partial agonist at 5-HT<sub>1A</sub> receptors (K<sub>i</sub> = 6.7 nM) and an inverse agonist at 5-HT<sub>7</sub> receptors (K<sub>i</sub> = 0.5 nM), contributing to mood stabilization and cognitive benefits . Unlike many antipsychotics, lurasidone lacks significant affinity for histamine H<sub>1</sub> or muscarinic M<sub>1</sub> receptors, minimizing sedative and anticholinergic side effects .

Table 1: Key Receptor Binding Profile of Lurasidone Hydrochloride

ReceptorK<sub>i</sub> (nM)Action
Dopamine D<sub>2</sub>1.2–1.7Antagonist
5-HT<sub>2A</sub>0.5–2Antagonist
5-HT<sub>7</sub>0.5Inverse Agonist
5-HT<sub>1A</sub>6.7Partial Agonist
α<sub>2C</sub>-Adrenergic10.8Antagonist

Pharmacokinetics and Metabolism

Lurasidone demonstrates dose-proportional pharmacokinetics, with peak plasma concentrations (C<sub>max</sub>) achieved 1–3 hours post-dose . Administration with food increases absorption by approximately twofold, necessitating intake with ≥350 kcal meals . The drug undergoes extensive hepatic metabolism via CYP3A4, producing active metabolites such as ID-14283 (norbornane hydroxylation product) and inactive carboxylic acid derivatives . With a half-life of 18–40 hours and 99% plasma protein binding, steady-state concentrations are achieved within 7 days . Excretion occurs primarily via feces (67–80%), with renal clearance accounting for 9–19% .

Clinical Efficacy in Schizophrenia

Acute Phase Trials

Four pivotal 6-week, double-blind trials established lurasidone’s efficacy in acute schizophrenia. Doses of 40–160 mg/day significantly reduced Positive and Negative Syndrome Scale (PANSS) scores compared to placebo, with effect sizes of 0.33–0.44 . In a multinational study (N=489), lurasidone 80 mg/day demonstrated superiority over placebo in improving PANSS total scores (−24.3 vs. −12.1; P<0.001) . Notably, efficacy was consistent across geographic regions, though U.S. patients exhibited 32–44% lower drug exposure due to pharmacokinetic variability .

Long-Term Maintenance and Relapse Prevention

A 12-month open-label extension study (N=292) reported sustained symptom remission (PANSS ≤70) in 68% of patients receiving lurasidone 40–120 mg/day . Relapse rates were significantly lower versus placebo (15% vs. 34%; HR=0.43; 95% CI: 0.24–0.76) . Metabolic parameters remained stable, with mean weight change of +0.7 kg at 12 months .

Role in Bipolar Depression

Monotherapy Trials

Two 6-week randomized trials (N=1,056) evaluated lurasidone 20–120 mg/day in bipolar I depression. The monotherapy group (20–60 mg/day) achieved Montgomery-Åsberg Depression Rating Scale (MADRS) reductions of −13.6 vs. −10.6 for placebo (P=0.007; effect size=0.33) . Response rates (≥50% MADRS improvement) were 53% vs. 30% (NNT=4) . Higher doses (80–120 mg/day) showed diminished efficacy, potentially due to increased dopamine D<sub>2</sub> occupancy leading to akathisia .

Adjunctive Therapy

When combined with lithium/valproate (N=348), lurasidone 20–120 mg/day adjunctive therapy produced MADRS reductions of −17.1 vs. −13.5 for placebo (P=0.009) . Notably, remission rates (MADRS ≤12) were 42% vs. 25% (NNT=6), with benefits evident by Week 2 .

Special Populations and Dosing Considerations

Hepatic Impairment

In patients with moderate (Child-Pugh B) or severe (Child-Pugh C) hepatic impairment, lurasidone exposure (AUC) increases by 66–75% and 300%, respectively . Dose reduction to 20 mg/day is recommended in severe impairment, with maximum 40 mg/day in moderate cases .

Drug Interactions

CYP3A4 inhibitors (e.g., ketoconazole) increase lurasidone AUC by 4.5-fold, mandating dose halving . Inducers (e.g., rifampin) reduce exposure by 70%, requiring avoidance .

Cost-Effectiveness and Guidelines

A U.S. cost-analysis (2020) found lurasidone monotherapy had an incremental cost-effectiveness ratio (ICER) of $3,474 per remission gained versus quetiapine XR . The Canadian Network for Mood and Anxiety Treatments (CANMAT) recommends lurasidone as first-line for bipolar depression, citing its metabolic advantages over quetiapine and olanzapine .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator